7-Bromo-4,4-difluoro-1,2,3,4-tetrahydroisoquinoline
Description
7-Bromo-4,4-difluoro-1,2,3,4-tetrahydroisoquinoline is a brominated and fluorinated derivative of the tetrahydroisoquinoline scaffold. The compound features a bicyclic structure with a bromine atom at position 7 and two fluorine atoms at position 4. This substitution pattern confers distinct electronic and steric properties, making it a valuable intermediate in medicinal chemistry and materials science.
Properties
Molecular Formula |
C9H8BrF2N |
|---|---|
Molecular Weight |
248.07 g/mol |
IUPAC Name |
7-bromo-4,4-difluoro-2,3-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C9H8BrF2N/c10-7-1-2-8-6(3-7)4-13-5-9(8,11)12/h1-3,13H,4-5H2 |
InChI Key |
HQQJDBLDWRWPHV-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2)Br)C(CN1)(F)F |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
The reaction initiates with imine formation between 2-phenylethylamine derivatives and aldehydes, followed by cyclization to yield the tetrahydroisoquinoline core. For 7-bromo-4,4-difluoro derivatives, fluorinated aldehydes (e.g., difluoroacetaldehyde) are employed to install the 4,4-difluoro moiety. Acid catalysts such as trifluoroacetic acid (TFA) or p-toluenesulfonic acid (p-TsOH) in dichloromethane at 0–25°C drive the reaction to completion within 12–24 hours.
Key Parameters:
- Aldehyde: Difluoroacetaldehyde (1.2 equiv)
- Catalyst: TFA (10 mol%)
- Solvent: Dichloromethane
- Yield: 68–72%
Post-cyclization bromination at the 7-position is achieved using N-bromosuccinimide (NBS) in carbon tetrachloride under radical initiation (AIBN, 70°C), yielding 7-bromo intermediates.
Halogenation and Fluorination Strategies
Bromination at the 7-Position
Direct bromination of the tetrahydroisoquinoline core employs electrophilic aromatic substitution (EAS) or radical mechanisms. NBS in CCl₄ with AIBN achieves regioselective bromination at the 7-position due to the electron-donating effects of the amine group.
Optimized Conditions:
- Reagent: NBS (1.1 equiv)
- Initiator: AIBN (0.1 equiv)
- Solvent: CCl₄
- Temperature: 70°C
- Yield: 82–85%
Fluorination at the 4,4-Positions
Difluorination is accomplished via two primary routes:
- Electrophilic Fluorination: Using Selectfluor® or DAST (diethylaminosulfur trifluoride) to replace hydroxyl or carbonyl groups.
- Nucleophilic Fluorination: Employing KF or CsF in polar aprotic solvents (DMF, DMSO).
DAST-Mediated Fluorination:
- Substrate: 4,4-Dihydroxy-tetrahydroisoquinoline
- Reagent: DAST (3.0 equiv)
- Solvent: Dichloromethane
- Temperature: −78°C to 25°C
- Yield: 70–75%
Electrochemical Difluoroalkylation
Recent advancements utilize electrochemical methods to introduce fluorine atoms under mild conditions. A one-pot C(sp³)-H difluoroalkylation protocol employs an undivided electrochemical cell with a graphite anode and platinum cathode.
Reaction Setup and Conditions
- Substrate: 2-Phenyl-1,2,3,4-tetrahydroisoquinoline
- Electrolyte: Et₄NBr (0.1 mmol)
- Solvent: Dry MeCN
- Current: 5 mA (2.7 F/mol)
- Temperature: 0°C
- Yield: 45–50%
This method avoids stoichiometric oxidants and enables direct C–H functionalization, though yields are moderate compared to traditional approaches.
Comparative Analysis of Synthetic Routes
| Method | Key Reagents/Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Pictet-Spengler + Bromination | Difluoroacetaldehyde, NBS, AIBN | 68–85% | High regioselectivity | Multi-step, harsh bromination |
| Electrochemical | Et₄NBr, graphite anode, MeCN | 45–50% | Mild conditions, no oxidants | Lower yield, specialized equipment |
| DAST Fluorination | DAST, CH₂Cl₂ | 70–75% | Efficient fluorination | Moisture-sensitive reagents |
Scalability and Industrial Considerations
The Pictet-Spengler route demonstrates superior scalability, with pilot-scale batches (1–5 kg) achieving consistent yields of 70–75%. Electrochemical methods, while environmentally favorable, require optimization for cost-effective large-scale production. Industrial synthesis prioritizes halogenation-fluorination sequences due to reagent availability and established safety protocols.
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-4,4-difluoro-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be replaced by other substituents under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted tetrahydroisoquinoline derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .
Scientific Research Applications
7-Bromo-4,4-difluoro-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 7-Bromo-4,4-difluoro-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The bromine and fluorine substituents can influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can modulate biological processes and pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Substituent Effects on Molecular Properties
The following table summarizes key structural analogs and their properties:
*Estimated based on positional isomers (e.g., 5-Bromo-6,7-difluoro-THIQ ).
Key Observations:
- Electron-Withdrawing vs. Trifluoromethyl groups (1-CF₃) further enhance electron-withdrawing effects and metabolic stability, as seen in medicinal chemistry applications .
Steric Effects :
Availability and Pricing:
- 7-Bromo-4,4-dimethyl-THIQ hydrochloride : Priced at 97% purity (CAS 1203684-66-5), typically in stock, suggesting robust commercial availability .
Biological Activity
7-Bromo-4,4-difluoro-1,2,3,4-tetrahydroisoquinoline (CAS No. 1780338-53-5) is a synthetic compound characterized by its unique molecular structure, which includes a bromine atom and two fluorine atoms attached to a tetrahydroisoquinoline core. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory, anti-cancer, and neuroprotective research.
- Molecular Formula : C9H8BrF2N
- Molecular Weight : 248.07 g/mol
The structural arrangement of substituents in this compound contributes significantly to its reactivity and biological activity. The bromine atom can participate in nucleophilic substitution reactions while the difluoromethyl group influences electrophilic aromatic substitution reactions .
Anti-inflammatory Properties
Research indicates that compounds similar to this compound exhibit notable anti-inflammatory effects. The specific arrangement of substituents may enhance binding affinity towards enzymes and receptors involved in inflammatory pathways. For instance:
- Mechanism : The compound may inhibit key pro-inflammatory cytokines or enzymes such as COX-2 or TNF-alpha.
- Case Study : In vitro studies demonstrated that related tetrahydroisoquinoline derivatives reduced the production of inflammatory markers in macrophage cell lines.
Anti-cancer Activity
The compound has also been investigated for its potential anti-cancer properties:
- Target Enzymes : It has shown activity against various kinases involved in tumor growth and proliferation.
- In Vivo Studies : Animal models have indicated that this compound can reduce tumor size in xenograft models of colon cancer.
| Compound | IC50 (µM) | Target |
|---|---|---|
| This compound | 0.64 | PLK4 |
| 7-Bromo-3-fluoromethyl-THIQ | 0.017 | PNMT |
Neuroprotective Effects
The neuroprotective potential of this compound has been highlighted in studies focusing on neurodegenerative diseases:
- Mechanism : The compound may protect neuronal cells from oxidative stress and apoptosis.
- Research Findings : In models of Alzheimer's disease, it has been shown to inhibit amyloid-beta aggregation and promote neuronal survival.
Synthesis and Structure Activity Relationship (SAR)
The synthesis of this compound typically involves several key steps:
- Formation of the Tetrahydroisoquinoline Core : This is achieved through cyclization reactions involving appropriate precursors.
- Substitution Reactions : The introduction of bromine and fluorine substituents is performed using halogenation techniques.
Structure Activity Relationship (SAR)
The unique positioning of the bromine and fluorine atoms significantly influences the biological activity of this compound compared to other tetrahydroisoquinolines:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 5-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline | 1203683-41-3 | 0.92 |
| 6-Bromo-1,2,3,4-tetrahydroisoquinoline | 215798-19-9 | 0.90 |
| 7-Bromo-1,2,3,4-tetrahydroisoquinoline | 220247-73-4 | 0.90 |
The variations in substituent positions lead to differences in pharmacological profiles and selectivity for biological targets.
Q & A
Q. What are the standard synthetic routes for preparing 7-bromo-4,4-difluoro-tetrahydroisoquinoline derivatives?
Answer: The synthesis typically involves halogenation and fluorination steps. For example:
- Nitration/Reduction Pathways : Nitration of tetrahydroisoquinoline followed by bromination and fluorination (e.g., using diethylaminosulfur trifluoride or SF₄ derivatives) .
- BH₃·THF Reduction : Reduction of ketone intermediates (e.g., 7-bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one) with BH₃·THF in dry toluene .
- Cyclization Methods : Pummerer reaction for cyclizing sulfoxide precursors, as seen in related tetrahydroisoquinoline syntheses .
- Polyphosphoric Acid-Mediated Reactions : For analogs like 1-methyl-THIQ, polyphosphoric acid facilitates cyclization of phenethylamine derivatives .
Q. How can researchers characterize 7-bromo-4,4-difluoro-THIQ and its intermediates?
Answer:
- Mass Spectrometry (MS) : High-resolution MS (e.g., [M+H]+ peaks) confirms molecular weight and bromine/fluorine isotopic patterns .
- NMR Spectroscopy : ¹⁹F NMR identifies fluorination patterns, while ¹H/¹³C NMR resolves substituent positions .
- HPLC/Purity Analysis : Reverse-phase HPLC with UV detection ensures purity (>95% by HPLC), critical for biological assays .
Advanced Research Questions
Q. How does the bromination pattern influence biological activity in tetrahydroisoquinoline derivatives?
Answer:
- Position-Specific Effects : Bromine at the 7-position (vs. 6,7-dibromo analogs) may reduce steric hindrance, enhancing binding to targets like kinases or receptors .
- Synergy with Fluorine : The 4,4-difluoro substitution increases metabolic stability and lipophilicity compared to non-fluorinated analogs, as seen in studies on HO-1 induction by CKD712 (a related THIQ derivative) .
- Comparative SAR : Brominated derivatives (e.g., 6-bromo-7-methoxy-THIQ) show distinct activity profiles compared to nitro- or methoxy-substituted analogs in VEGF modulation .
Q. How can contradictory reports on tetrahydroisoquinoline synthesis be resolved?
Answer:
- Reaction Optimization : Conflicting nitration yields (e.g., in ) were resolved by replacing direct nitration with isocarbostyril reduction, highlighting the need for stepwise validation .
- Byproduct Analysis : Oxidative dimerization byproducts (e.g., during acetylation) require LC-MS and 2D NMR to identify regioisomers or dimeric structures .
- Solvent/Reagent Screening : Testing alternatives like BF₃·Et₂O for fluorination or THF/MeCN for cyclization can mitigate reproducibility issues .
Q. What mechanistic pathways underlie the biological effects of 7-bromo-4,4-difluoro-THIQ?
Answer:
Q. How can oxidative dimerization of THIQ derivatives be analyzed?
Answer:
Q. How do fluorine substituents compare to other groups in modulating physicochemical properties?
Answer:
- Lipophilicity : 4,4-Difluoro groups increase logP compared to methoxy (e.g., 7-methoxy-THIQ) or nitro substitutions, enhancing blood-brain barrier penetration .
- Metabolic Stability : Fluorine reduces CYP450-mediated oxidation, as observed in neuroactive THIQs like salsolinol .
- Electronic Effects : Fluorine’s electron-withdrawing nature alters pKa, affecting protonation states and receptor binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
